Ethoxy(propyl)amine hydrochloride
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Overview
Description
Ethoxy(propyl)amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a propylamine backbone, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(propyl)amine hydrochloride can be synthesized through the reaction of 3-chloropropylamine hydrochloride with ethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps for purification, such as recrystallization or distillation, to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Ethoxy(propyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethoxy(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The propylamine backbone provides a flexible structure that can adapt to different molecular environments, enhancing its versatility in various applications.
Comparison with Similar Compounds
3-Ethoxypropylamine: Similar structure but without the hydrochloride salt form.
2-Methoxyethylamine: Contains a methoxy group instead of an ethoxy group.
3-Butoxypropylamine: Contains a butoxy group instead of an ethoxy group.
Uniqueness: Ethoxy(propyl)amine hydrochloride is unique due to its specific combination of an ethoxy group and a propylamine backbone, along with the hydrochloride salt form. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
N-ethoxypropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5-6-7-4-2;/h6H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMUZQUIPQAAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNOCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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